molecular formula C25H41N3O3 B6094506 N-(3-ethoxy-2-hydroxypropyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide

N-(3-ethoxy-2-hydroxypropyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide

Cat. No.: B6094506
M. Wt: 431.6 g/mol
InChI Key: UCEZJZLVNXYLQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethoxy-2-hydroxypropyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide, also known as EHPB, is a compound that has gained interest in scientific research due to its potential pharmacological properties. EHPB is a piperidine derivative that has been synthesized for its potential use as an analgesic and antipsychotic drug.

Scientific Research Applications

N-(3-ethoxy-2-hydroxypropyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has been studied for its potential use as an analgesic and antipsychotic drug. In animal studies, this compound has been shown to have analgesic effects that are comparable to morphine, but with fewer side effects. This compound has also been shown to have antipsychotic effects in animal models of schizophrenia.

Mechanism of Action

The exact mechanism of action of N-(3-ethoxy-2-hydroxypropyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide is not fully understood, but it is believed to act as a mu-opioid receptor agonist and a dopamine D2 receptor antagonist. This dual mechanism of action may contribute to its analgesic and antipsychotic effects.
Biochemical and Physiological Effects:
This compound has been shown to decrease pain sensitivity in animal models, indicating its potential use as an analgesic. It has also been shown to decrease locomotor activity and increase social interaction in animal models of schizophrenia, suggesting its potential use as an antipsychotic drug. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-ethoxy-2-hydroxypropyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide is its potential use as an alternative to opioids for pain management, as it has been shown to have fewer side effects. However, one limitation is the lack of human studies, which limits its potential for clinical use.

Future Directions

For the study of N-(3-ethoxy-2-hydroxypropyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide include further investigation of its mechanism of action, as well as its potential use in the treatment of other neurological disorders such as depression and anxiety. Additionally, studies on the pharmacokinetics and toxicity of this compound are needed to fully understand its potential for clinical use.

Synthesis Methods

The synthesis of N-(3-ethoxy-2-hydroxypropyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide involves a multi-step process that begins with the reaction of 3-phenylpropylamine with 4-piperidone to form 1-(3-phenylpropyl)piperidin-4-one. This intermediate is then reacted with 1,3-dibromopropane to form N-(3-bromopropyl)-1-(3-phenylpropyl)piperidin-4-one. The final step involves the reaction of N-(3-bromopropyl)-1-(3-phenylpropyl)piperidin-4-one with 3-ethoxy-2-hydroxypropylamine to form this compound.

Properties

IUPAC Name

N-(3-ethoxy-2-hydroxypropyl)-1-[1-(3-phenylpropyl)piperidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H41N3O3/c1-2-31-20-24(29)19-26-25(30)22-10-17-28(18-11-22)23-12-15-27(16-13-23)14-6-9-21-7-4-3-5-8-21/h3-5,7-8,22-24,29H,2,6,9-20H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEZJZLVNXYLQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(CNC(=O)C1CCN(CC1)C2CCN(CC2)CCCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H41N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.